3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide
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Overview
Description
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate amine derivative. The tetrazole moiety is introduced through a cycloaddition reaction between a nitrile and an azide . The reaction conditions often require the use of strong Lewis acids or amine salts to generate the highly reactive hydrazoic acid in situ .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and explosive intermediates involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is generally resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can target the nitro groups if present.
Substitution: The methoxy groups on the benzamide core can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzamide core .
Scientific Research Applications
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-aryl-5-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazoles
- 2,3-dimethoxybenzoic acid derivatives
- N-(1-methyltetrazol-5-yl)trinitroacetimidamide
Uniqueness
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern and the presence of both methoxy and tetrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
677024-63-4 |
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Molecular Formula |
C12H14N6O3S |
Molecular Weight |
322.35 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C12H14N6O3S/c1-18-16-11(15-17-18)14-12(22)13-10(19)7-4-8(20-2)6-9(5-7)21-3/h4-6H,1-3H3,(H2,13,14,16,19,22) |
InChI Key |
YBMIYGRIZMSEDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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